molecular formula C7H4ClNS B1589462 6-Chlorothieno[2,3-b]pyridine CAS No. 62226-18-0

6-Chlorothieno[2,3-b]pyridine

Cat. No.: B1589462
CAS No.: 62226-18-0
M. Wt: 169.63 g/mol
InChI Key: FBLJMPADHWBVBA-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached at the sixth position.

Mechanism of Action

Target of Action

This compound belongs to the class of heterocyclic compounds, which are known to interact with a wide range of biological targets

Mode of Action

Heterocyclic compounds like 6-chlorothieno[2,3-b]pyridine are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown The effects would depend on the specific targets and pathways that the compound interacts with

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetamidothiophene with phosphoryl chloride and dimethylformamide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the chlorine atom at the sixth position.

    6-Bromothieno[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine.

    Thieno[3,2-b]pyridine: Different ring fusion pattern.

Uniqueness: 6-Chlorothieno[2,3-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJMPADHWBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469791
Record name 6-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-18-0
Record name 6-Chlorothieno[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62226-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorothieno[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-Chlorothieno[2,3-b]pyridine in the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine?

A1: this compound serves as the starting material in the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine. The research paper describes a copper-promoted aminodechlorination reaction where the chlorine atom in this compound is replaced by a γ-diethylaminopropylamino group, resulting in the desired product [].

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